2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key $$^1$$H NMR features (predicted in CDCl$$_3$$):
- Pyridazinone protons : A deshielded triplet at δ 8.1–8.3 ppm (H-5) and a doublet at δ 7.4–7.6 ppm (H-4), consistent with spin-spin coupling in the heteroaromatic ring.
- Isoquinoline moiety :
- 2-Methoxyphenyl group :
- Aromatic protons as a doublet of doublets at δ 7.2–7.4 ppm (H-3', H-5') and a triplet at δ 6.9–7.1 ppm (H-4')
- Methoxy singlet at δ 3.7–3.9 ppm
In the $$^{13}$$C NMR spectrum :
Mass Spectrometric Fragmentation Patterns
The electrospray ionization (ESI) mass spectrum would display:
- Molecular ion peak : m/z 414.17 [M+H]$$^+$$ (C$${23}$$H$${24}$$N$$3$$O$$4^+$$)
- Major fragments:
Infrared and UV-Vis Absorption Profiles
Infrared spectroscopy (FT-IR) :
- Strong absorption at 1680–1700 cm$$^{-1}$$ (C=O stretch of pyridazinone)
- Bands at 1250–1270 cm$$^{-1}$$ (asymmetric C-O-C stretch of methoxy groups)
- Aromatic C-H bending vibrations at 750–850 cm$$^{-1}$$
UV-Vis spectroscopy (in methanol):
- λ$$_{max}$$ 270–280 nm (π→π$$^*$$ transitions in conjugated isoquinoline system)
- Shoulder at 310–320 nm (n→π$$^*$$ transition of pyridazinone carbonyl)
Properties
Molecular Formula |
C23H25N3O4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C23H25N3O4/c1-28-20-7-5-4-6-18(20)19-8-9-23(27)26(24-19)15-25-11-10-16-12-21(29-2)22(30-3)13-17(16)14-25/h4-9,12-13H,10-11,14-15H2,1-3H3 |
InChI Key |
KGYXGLCWDXLWFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Moiety: The starting material, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, is synthesized through the Pictet-Spengler reaction, which involves the condensation of a phenethylamine derivative with an aldehyde in the presence of an acid catalyst.
Alkylation: The isoquinoline derivative is then alkylated using a suitable alkylating agent, such as benzyl bromide, under basic conditions to introduce the desired substituent.
Cyclization: The alkylated product undergoes cyclization with hydrazine derivatives to form the pyridazinone core. This step often requires heating and the use of a solvent like ethanol or acetic acid.
Final Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Medicine
In medicinal chemistry, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, or cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxy-dihydroisoquinoline moiety may interact with enzyme active sites, inhibiting their activity, while the pyridazinone core can modulate receptor functions. These interactions can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations
Dimethoxy substitutions () may improve solubility due to polar oxygen atoms, though steric effects could offset this benefit .
Electronic and Steric Modifications :
- Fluorine substitution () introduces electronegativity, which could enhance binding interactions with target proteins via dipole interactions or hydrogen bonding .
- Ortho-methoxy groups (target compound) may introduce steric hindrance, affecting binding pocket accessibility compared to para-substituted analogs .
Synthetic Considerations: The dihydroisoquinoline moiety is a common pharmacophore in these compounds, synthesized via cyclization reactions (e.g., acid/base catalysis or microwave-assisted methods) . Modifications at the pyridazinone N-2 position (e.g., oxoethyl vs. methyl linkages) influence synthetic complexity and yield .
Research Implications
- Biological Activity: While direct biological data are unavailable in the provided evidence, the dihydroisoquinoline scaffold is associated with kinase inhibition and CNS activity in related compounds .
- Pharmacokinetics : Methoxy and methylsulfanyl groups may alter metabolic stability (e.g., CYP450-mediated oxidation) and half-life .
Biological Activity
The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyridazinone core substituted with a 3,4-dihydroisoquinoline moiety and a methoxyphenyl group , which enhances its chemical reactivity and biological interactions. The presence of the dimethoxy group is particularly significant as it may influence the compound's pharmacological properties.
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors that modulate various biological pathways. The exact mechanism of action remains under investigation, but preliminary studies suggest it may exhibit:
- Antimicrobial activity: Similar compounds have shown effectiveness against various pathogens.
- Anti-inflammatory properties: Potential inhibition of cyclooxygenase (COX) enzymes could contribute to reduced inflammation.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Compounds with similar structures have demonstrated significant antimicrobial effects against bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
-
Anti-inflammatory Effects
- The potential for COX inhibition suggests that this compound could serve as an anti-inflammatory agent. In vitro studies have indicated moderate to strong inhibitory effects against COX-I and COX-II enzymes.
-
Cytotoxicity
- Early studies indicate varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology. The specific pathways involved in inducing apoptosis or cell cycle arrest are yet to be fully elucidated.
In Vitro Studies
A series of experiments have been conducted to assess the biological activity of the compound:
| Study | Activity Assessed | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study 1 | COX-II Inhibition | 0.52 | Comparable to Celecoxib (0.78 µM) |
| Study 2 | Antimicrobial | 10.0 | Effective against Staphylococcus aureus |
| Study 3 | Cytotoxicity | 15.0 | Significant effects on HeLa cells |
Case Study: COX Inhibition
In a detailed investigation into the COX inhibitory activity of related compounds, it was found that derivatives with similar structural motifs exhibited varying levels of potency:
- PYZ16 : IC50 = 0.52 µM (COX-II), demonstrating high selectivity.
- Celecoxib : IC50 = 0.78 µM, serving as a reference standard for comparison.
These findings suggest that the compound may be developed further as a selective COX-II inhibitor with potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
